3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is a complex organic compound that features a sulfonyl group attached to a fluorophenyl ring, a benzo[d]thiazolyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenyl sulfone intermediate, which can be achieved through the sulfonylation of 4-fluorophenyl compounds using sulfonyl chlorides under basic conditions . The benzo[d]thiazolyl moiety can be introduced via a condensation reaction with 2-methylbenzo[d]thiazole . The final step involves coupling the sulfonyl and benzo[d]thiazolyl intermediates with a propanamide linker under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[d]thiazolyl moiety may interact with specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate
- Ethyl (2Z)-3-(phenylsulfonyl)-2-propenoate
- Methyl (2Z)-3-[(4-nitrophenyl)sulfonyl]-2-propenoate
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide is unique due to its combination of a fluorophenyl sulfonyl group and a benzo[d]thiazolyl moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-19-15-7-4-13(10-16(15)24-11)20-17(21)8-9-25(22,23)14-5-2-12(18)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHDIOSSNNOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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